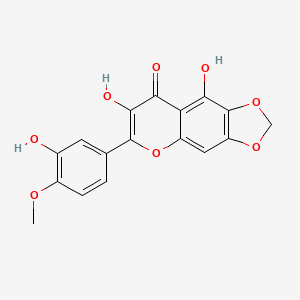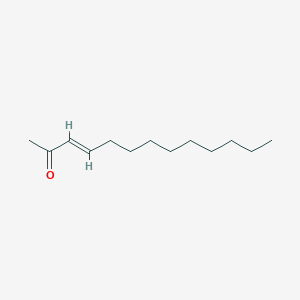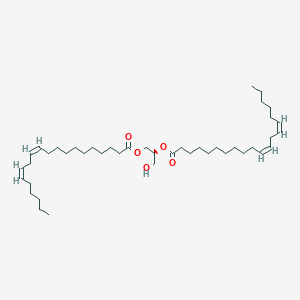
DG(20:2(11Z,14Z)/20:2(11Z,14Z)/0:0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0), also known as diacylglycerol or DAG(20:2/20:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) is primarily located in the membrane (predicted from logP). DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) can be biosynthesized from PA(20:2(11Z, 14Z)/20:2(11Z, 14Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) and alpha-linolenoyl-CoA can be converted into TG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/18:3(9Z, 12Z, 15Z)); which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) can be biosynthesized from PA(20:2(11Z, 14Z)/20:2(11Z, 14Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) and stearidonoyl-CoA can be converted into TG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)); which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) can be biosynthesized from PA(20:2(11Z, 14Z)/20:2(11Z, 14Z)) through its interaction with the enzyme phosphatidate phosphatase. Finally, DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) and eicosadienoyl-CoA can be converted into TG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/20:2(11Z, 14Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. In humans, DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) is involved in phosphatidylcholine biosynthesis PC(20:2(11Z, 14Z)/20:2(11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:2(11Z, 14Z)/20:2(11Z, 14Z)) pathway. DG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:2(11Z, 14Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway.
DG(20:2(11Z,14Z)/20:2(11Z,14Z)/0:0) is a diglyceride.
Scientific Research Applications
1. Delayed Gamma-Ray Spectroscopy in Nuclear Material Analysis
Delayed gamma-ray spectroscopy (DGS) is an advanced technique used for nondestructive assay of nuclear materials. It determines the composition of nuclear material samples by comparing ratios of fission product gamma-ray peak intensities. High-radioactivity nuclear materials (HRNM) often require shielding to manage detector overwhelm, but the shielding must allow gamma rays from short-lived fission products above 3-MeV to pass through. This method is critical in nuclear safeguards and security (Rodriguez et al., 2019).
2. Performance and Emission Prediction in Diesel Electric Generators
Artificial neural network (ANN) models are developed to predict the performance and exhaust emissions of diesel electric generators (DGs). These models are crucial for managing air pollution and greenhouse gas emissions, particularly CO2, from DGs. The ANN models are based on experimental data and employ a back-propagation algorithm, proving to be reliable tools for predicting DG performance and emissions (Ganesan et al., 2015).
3. Genetic Algorithm in Optimal Placement of Distributed Generators
The use of genetic algorithms in the optimal placement of distributed generators (DGs) within power systems is an emerging field. These algorithms are vital for determining the size and placement of DGs, addressing the complex calculations needed to optimize system performance and economics (Vivek et al., 2011).
4. Scientific Workflow in Biomedical Research
In biomedical research, particularly in molecular docking simulations used in drug discovery, scientific workflows involving distributed or Desktop Grid (DG) computing are common. These workflows often involve data distribution between computationally demanding stages and require large-scale compute resources. DG computing faces challenges due to the heterogeneous nature of compute nodes, affecting the make span of scientific workflows (Reynolds et al., 2011).
5. Distributed Cooperative Control in Microgrids
Research on optimal power allocation in large-scale distributed generator units based on user power generation in microgrids has gained focus recently. This involves distributed cooperative control algorithms based on consensus theory, ensuring maximum benefit and stable operation of microgrids (Zhou & Yu, 2020).
properties
Product Name |
DG(20:2(11Z,14Z)/20:2(11Z,14Z)/0:0) |
|---|---|
Molecular Formula |
C43H76O5 |
Molecular Weight |
673.1 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C43H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,41,44H,3-10,15-16,21-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t41-/m0/s1 |
InChI Key |
MPOMACSXXDRWJX-KFOZCGKISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



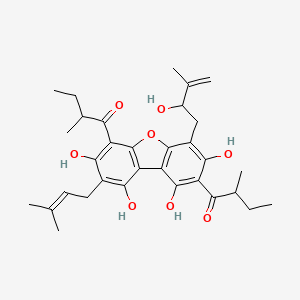
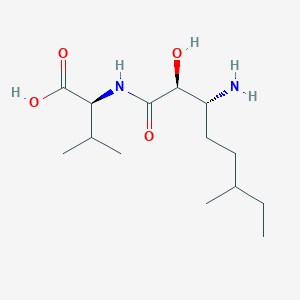
![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)
![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)
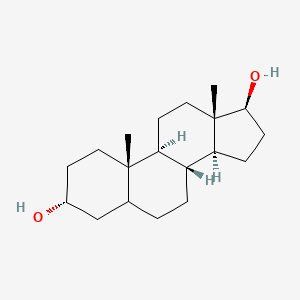
![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)
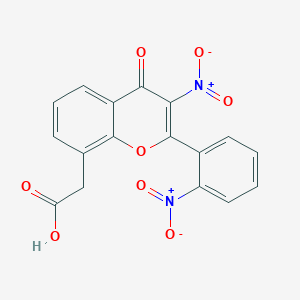
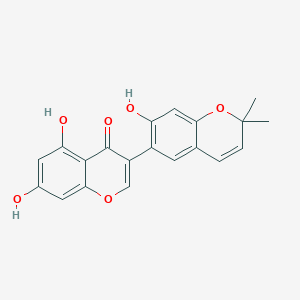
![N-[(4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide](/img/structure/B1244947.png)
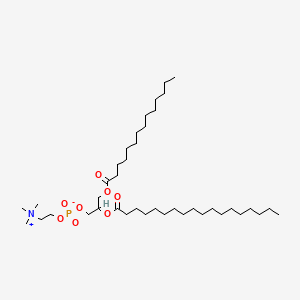
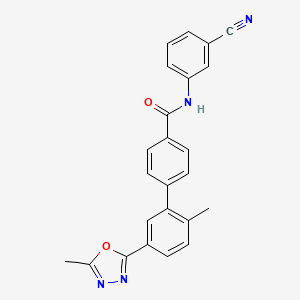
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-[1-(5-butyl-1,3-oxazol-2-yl)cyclopropyl]-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244950.png)
